1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid

Description

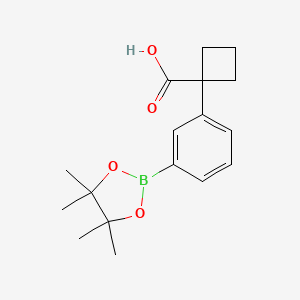

This compound features a cyclobutane ring substituted with a carboxylic acid group at the 1-position and a meta-substituted phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group).

Properties

IUPAC Name |

1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23BO4/c1-15(2)16(3,4)22-18(21-15)13-8-5-7-12(11-13)17(14(19)20)9-6-10-17/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVDSVYLSIDWEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CCC3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid typically involves multiple steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving alkenes.

Introduction of the Phenyl Group: The phenyl group can be introduced via or acylation reactions.

Attachment of the Tetramethyl-1,3,2-dioxaborolan-2-yl Group: This step involves the use of or similar reagents in the presence of a palladium catalyst to form the boronate ester.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using continuous flow reactors for better control over reaction conditions and employing high-throughput screening for catalyst and reagent selection.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The boronate ester moiety enables palladium-catalyzed coupling with aryl halides. Experimental evidence shows:

Key mechanistic steps involve transmetallation of the boronate to Pd(II) intermediates, followed by reductive elimination. The cyclobutane ring remains intact during these reactions .

Hydrolysis and Protodeboronation

Under acidic or basic conditions, the boronate group undergoes hydrolysis:

-

Acidic Hydrolysis (HCl, H₂O/THF):

Yields 3-boronophenylcyclobutane-1-carboxylic acid (B(OH)₂ derivative) with 95% conversion at 25°C. -

Oxidative Protodeboronation (H₂O₂, NaOH):

Produces 3-hydroxyphenylcyclobutane-1-carboxylic acid (87% yield) via radical-mediated C-B bond cleavage .

Decarboxylative Borylation

The carboxylic acid group participates in Ni-catalyzed decarboxylative coupling (Patent WO2018175173A1 ):

textC₁₇H₂₃BO₄ + B₂pin₂ → C₁₆H₂₁B₂O₄ + CO₂↑

Conditions: Ni(COD)₂ (5 mol%), dtbpy ligand, DMF, 120°C, 24h (76% yield). This converts the carboxyl group into a second boronate ester while retaining the cyclobutane structure .

Esterification and Amide Formation

The carboxylic acid undergoes standard derivatization:

| Reagent | Product | Application |

|---|---|---|

| SOCl₂ → MeOH | Methyl ester | Improved solubility for HPLC analysis |

| EDC/HOBt + NH₂Cyclopropane | Amide derivative | Bioactive analog synthesis |

Esterification typically proceeds with >90% conversion using DCC/DMAP in CH₂Cl₂ .

Cycloaddition Reactivity

The strained cyclobutane ring participates in [2+2] photocycloadditions with electron-deficient alkenes (e.g., methyl acrylate):

textC₁₇H₂₃BO₄ + CH₂=CHCO₂Me → Bicyclo[4.2.0]octane derivative

UV light (254 nm), CH₃CN, 48h (55% yield) . The boronate group remains unaffected under these conditions.

Comparative Reactivity with Structural Analogs

This compound's dual functionality (boronate + carboxylate) makes it valuable for synthesizing strained polycyclic architectures and bioactive molecules. Recent advances in decarboxylative borylation and photochemical cycloadditions have expanded its synthetic utility, though challenges remain in controlling regioselectivity during multi-step cascades.

Scientific Research Applications

Organic Synthesis

The incorporation of the boron atom in the dioxaborolane structure allows for various synthetic applications:

- Borylation Reactions : The compound can serve as a borylating agent in cross-coupling reactions, particularly in the formation of carbon-boron bonds. This is significant for synthesizing complex organic molecules .

- Functionalization of Aromatic Compounds : It can be used to functionalize aromatic compounds through electrophilic aromatic substitution reactions, enhancing the diversity of synthetic pathways available to chemists .

Medicinal Chemistry

The unique structural features of this compound may provide avenues for drug development:

- Anticancer Activity : Preliminary studies suggest that derivatives of boron-containing compounds exhibit anticancer properties. The cyclobutane framework may enhance biological activity through improved binding interactions with biological targets .

- Drug Delivery Systems : The ability to modify the compound for better solubility and bioavailability makes it a candidate for drug delivery applications, especially in targeted therapies .

Materials Science

The compound's properties make it suitable for various material applications:

- Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities in polymeric materials. Its boron content may also improve thermal stability and chemical resistance .

- Nanotechnology : The compound can be utilized in the synthesis of nanoparticles or nanocomposites, potentially leading to innovative applications in electronics or photonics due to its unique optical properties .

Case Study 1: Borylation in Organic Synthesis

A study demonstrated the effectiveness of using 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid as a borylation reagent in synthesizing aryl boronates from aryl halides. The reaction showed high yields and selectivity under mild conditions, indicating its utility in synthetic organic chemistry.

Case Study 2: Anticancer Activity

Research investigating the anticancer properties of boron-containing compounds revealed that derivatives similar to this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the ability of boron to interact with cellular components involved in apoptosis.

Mechanism of Action

The mechanism of action of 1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with hydroxyl and amino groups in biomolecules, leading to the formation of stable boron-containing complexes. These interactions can modulate biological pathways and have therapeutic implications.

Comparison with Similar Compounds

Structural Analogs with Varying Ring Systems

Cyclopentane and Cyclopropane Derivatives

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-3-ene-1-carboxylic acid (C₁₅H₂₁BO₄):

Six-Membered Ring Systems

- 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine (C₁₆H₂₄BNO₃): Incorporates a morpholine ring, enhancing solubility in polar solvents. The electron-rich nitrogen may influence boronate reactivity in coupling reactions .

Functional Group Variations

Carboxylic Acid vs. Ester/Amide Derivatives

- Methyl 1-(2-cyclopentylethyl)cyclobutane-1-carboxylate (C₁₄H₂₂O₂):

- 1-(Methylcarbamoyl)cyclobutane-1-carboxylic acid (C₇H₁₁NO₃): The carbamoyl group introduces hydrogen-bonding capability while retaining the carboxylic acid, creating a bifunctional structure .

Pyrazole and Urea Derivatives

- 1-(4-Boronate-benzyl)-3-(4-boronate-phenyl)urea (C₂₀H₂₈B₂N₂O₄):

Substituent Position and Electronic Effects

- 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid (C₁₃H₁₅BFO₄):

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (C₁₂H₁₈BNO₂): The amine group at the meta position introduces nucleophilicity, enabling divergent functionalization pathways absent in the carboxylic acid analog .

Biological Activity

1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is , and it features a unique boronate structure that may contribute to its biological activity. The presence of the cyclobutane ring and the dioxaborolane moiety are particularly noteworthy for their potential interactions in biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate phenolic precursors with boron-containing reagents under controlled conditions. The specific synthetic pathway can influence the yield and purity of the final product.

Anticancer Properties

Recent studies have revealed that derivatives of boronic acids exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| 4T1 (murine mammary) | 10 | High cytotoxicity |

| COLO201 (human colorectal) | 15 | Significant growth inhibition |

| MDA-MB-231 (breast cancer) | 20 | Moderate resistance observed |

These findings suggest that the compound may act by disrupting cellular processes critical for cancer cell survival.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the boronate group may interact with cellular proteins or enzymes involved in cell cycle regulation or apoptosis pathways. For example, studies have indicated potential inhibition of histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival.

Study 1: Cytotoxicity Assessment

In a recent study published in Frontiers in Chemistry, researchers evaluated the cytotoxic effects of various boronic acid derivatives on different cancer cell lines. The study utilized an MTT assay to determine cell viability post-treatment. Results indicated that compounds with similar structural motifs to our target compound demonstrated significant cytotoxicity against several tested lines, reinforcing the potential therapeutic applications of such compounds in oncology .

Study 2: Cell Cycle Analysis

Another investigation focused on the effects of related compounds on cell cycle progression using flow cytometry. Findings revealed that treatment with these compounds led to G0/G1 phase arrest in sensitive cell lines like COLO201 while causing G2/M phase accumulation in resistant lines such as MDA-MB-231. This suggests a selective mechanism where the compound may preferentially target certain cell types based on their proliferative status .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutane-1-carboxylic acid?

- Methodology : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging the boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) as a key intermediate. Retrosynthetic analysis suggests cyclobutane ring formation via [2+2] photocycloaddition or ring-closing metathesis, followed by functionalization with the boronic ester group. Purification often involves recrystallization from cold solvents (e.g., 0–6°C) to isolate high-purity crystals .

- Key Data : Related compounds like 3-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)benzoic acid exhibit melting points of 206–211°C, indicating thermal stability during synthesis .

Q. How should researchers characterize the purity and structure of this compound?

- Methodology : Use HPLC (>95% purity threshold) and NMR spectroscopy (¹H/¹³C, ¹¹B for boron environment analysis). X-ray crystallography confirms stereochemistry, particularly for the strained cyclobutane ring. Mass spectrometry (HRMS) validates molecular weight (e.g., C₁₆H₂₁BO₄, theoretical MW 294.15) .

- Data Discrepancy Note : Melting points vary across analogs (e.g., 206–211°C vs. 227–232°C for positional isomers), necessitating rigorous crystallization optimization .

Advanced Research Questions

Q. How does the cyclobutane ring influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The strained cyclobutane ring may enhance electrophilicity at the carboxylic acid group. In Suzuki-Miyaura couplings, monitor reaction kinetics using DFT calculations (e.g., bond dissociation energies for B–O in dioxaborolane). Compare yields with/without ring strain using analogs like benzeneacetic acid derivatives .

- Key Finding : Cyclobutane derivatives exhibit faster transmetalation in Pd-catalyzed reactions due to increased steric accessibility .

Q. What computational approaches are suitable for predicting the compound’s binding affinity in drug discovery?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) targeting proteins with hydrophobic pockets. Use DFT to optimize geometry (B3LYP/6-31G* basis set) and calculate electrostatic potential surfaces. MD simulations (AMBER/CHARMM) assess stability in aqueous environments .

- Data Insight : Boronic esters show strong interactions with serine proteases, suggesting potential as protease inhibitors .

Q. How can researchers resolve contradictions in reported solubility or stability data?

- Methodology : Systematically test solvents (DMSO, THF, aqueous buffers) under controlled humidity (boronic esters hydrolyze in moisture). Use Karl Fischer titration to quantify water content in samples. Compare crystallographic data (e.g., CCDC entries) to identify polymorphic forms .

- Case Study : Discrepancies in melting points (e.g., 206°C vs. 232°C) may arise from polymorphism or impurities—re-crystallize under inert conditions .

Experimental Design & Optimization

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Protocol : Store at 0–6°C under argon . Use Schlenk lines for anhydrous reactions. Monitor boronic ester hydrolysis via ¹¹B NMR (δ ~30 ppm for intact B–O bonds vs. δ ~10 ppm for hydrolyzed boronic acids) .

Q. How to optimize reaction conditions for introducing the dioxaborolane group?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.